molecular formula C12H14O4 B3021937 Methyl 2,5-dimethoxycinnamate CAS No. 116406-20-3

Methyl 2,5-dimethoxycinnamate

Cat. No. B3021937
CAS RN: 116406-20-3
M. Wt: 222.24 g/mol
InChI Key: MUSBGYBFOQLHBB-QPJJXVBHSA-N
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Description

“Methyl 2,5-dimethoxycinnamate” is a chemical compound with the molecular formula C12H14O4 . It is used in various research and industrial applications .


Synthesis Analysis

While specific synthesis methods for “Methyl 2,5-dimethoxycinnamate” were not found, a study on the synthesis of related compounds, 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, was identified . The study provides an overview of methods for the quantification of these compounds in different biological matrices .


Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dimethoxycinnamate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact mass is 222.24 g/mol.

Scientific Research Applications

Synthesis of Methyl Cinnamate Derivatives via Heck Reaction

Methyl 2,5-dimethoxycinnamate is used in the synthesis of methyl cinnamate derivatives through the Heck reaction . This electro-organic approach is carried out under green conditions, offering a more sustainable alternative to conventional methods . The process utilizes a two-electrode setup with easily available anode and cathode materials . Through the application of an appropriate potential difference, both the aryl halide and olefin substrates are electrochemically activated, leading to the formation of the desired methyl cinnamate derivatives . This innovative approach offers several significant advantages such as eliminating the need for toxic catalysts, allowing for the use of a broad range of functional groups, demonstrating exceptional selectivity and efficiency, and being easily scalable .

Synthesis of Cinnamamides from Methyl Cinnamates

Methyl 2,5-dimethoxycinnamate is also used in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min . This method includes short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .

properties

IUPAC Name

methyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSBGYBFOQLHBB-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethoxycinnamate

CAS RN

28689-10-3
Record name 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028689103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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